![molecular formula C23H22N4O4S B2743367 N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide CAS No. 902255-02-1](/img/structure/B2743367.png)
N-(3'-acetyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has an acetyl group, a thiadiazole ring, and a prop-2-en-1-yloxy group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indole and thiadiazole rings are likely to contribute to the rigidity of the molecule, while the acetyl and prop-2-en-1-yloxy groups could provide sites for further reactions .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with similar functional groups can undergo a variety of reactions. For example, the acetyl group can participate in acylation reactions, and the indole group is known to undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all affect its properties .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques
The synthesis of derivatives similar to the requested compound involves cyclocondensation and acetylation processes, showcasing the chemical versatility of thiadiazole and indole derivatives. For instance, the synthesis of N-(5-methyl-4-oxo-2-substituted phenyl-3H- thiazolidine-3-yl 2-(3'-substituted phenyl spiro [3H-indole-3,2'-thiazolidine]-2,4'-(1H)-dione-1-yl)-)acetamide through cyclocondensation highlights the methodological advancements in creating complex molecules (Saxena et al., 2011).
Structural and Mechanistic Insights
Research into the mechanisms and structural elucidation of these compounds, such as the study on the diastereomerization of chiral 1,3,4-thiadiazoline spiro-cyclohexyl derivatives, provides insights into the stereochemical and kinetic aspects of their synthesis. Such studies pave the way for optimizing synthetic routes and understanding the stability of these compounds (Menta et al., 2016).
Potential Applications
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of thiadiazole and indole derivatives. For example, synthesis and evaluation of some new thiazolidin-4-one derivatives as potential antimicrobial agents indicate the potential use of these compounds in combating various bacterial and fungal strains (Baviskar et al., 2013).
Anti-inflammatory Properties
Research on substituted 1,3,4-oxadiazoles, which share functional relevance with the compound of interest, reveals anti-inflammatory activity, suggesting potential therapeutic applications of these derivatives in treating inflammation-related conditions (Nargund et al., 1994).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-acetyl-2'-oxo-1'-[(2-prop-2-enoxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-4-13-31-20-12-8-5-9-17(20)14-26-19-11-7-6-10-18(19)23(21(26)30)27(16(3)29)25-22(32-23)24-15(2)28/h4-12H,1,13-14H2,2-3H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSAIJOCRWHJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4OCC=C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-OXO-4-PHENYL-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]BUTANAMIDE](/img/structure/B2743287.png)




![2,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2743294.png)
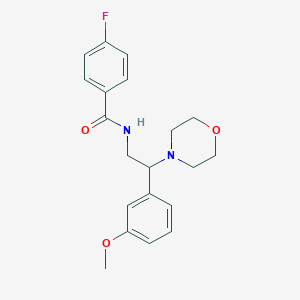
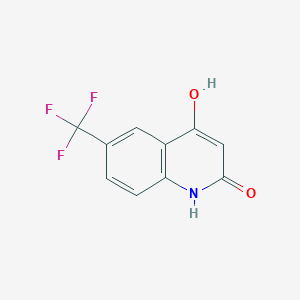


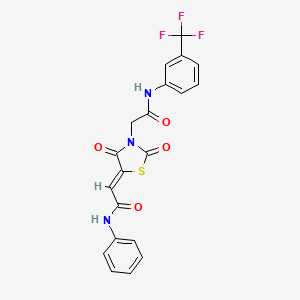
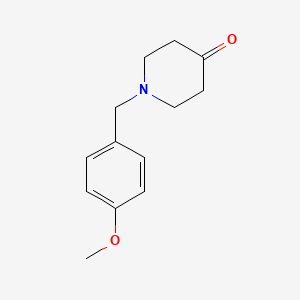
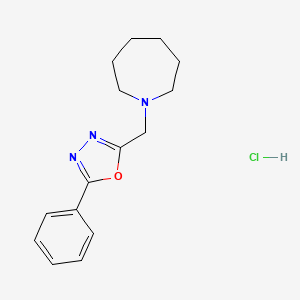
![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)
